5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to form the pyrazole ring. Subsequent reactions with various reagents lead to the formation of the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to form derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being targeted .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound known for its anticancer properties.
Uniqueness
5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a chlorophenyl group and a pyrazolopyrimidine core makes it particularly effective in certain therapeutic applications .
Biological Activity
The compound 5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core with substituents that include a 4-chlorophenyl group and a hydroxyethyl moiety. This structural configuration is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways.
Key Mechanisms:
- COX-2 Inhibition : The compound exhibits selective inhibition of COX-2 with an IC50 value indicating significant potency compared to standard anti-inflammatory drugs.
- Antioxidant Activity : It has been shown to possess antioxidant properties which can mitigate oxidative stress-related damage in cells.
Biological Activity Data
Activity Type | Observed Effect | IC50 Value (μM) | Reference |
---|---|---|---|
COX-2 Inhibition | Significant inhibition | 0.011 | |
Antioxidant | Reduces oxidative stress | Not specified | |
Anti-inflammatory | Reduces inflammation markers | 1.33 |
Case Studies
Several studies have investigated the biological effects of this compound in vitro and in vivo:
- Anti-inflammatory Effects : In a controlled study involving animal models of arthritis, the administration of the compound resulted in a marked reduction in paw swelling and inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Cancer Cell Lines : Research conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
- Neuroprotective Studies : Preliminary findings indicate that the compound may offer neuroprotection against oxidative stress-induced neuronal damage, making it a candidate for further exploration in neurodegenerative diseases.
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3/c16-11-3-1-10(2-4-11)13(22)8-19-9-17-14-12(15(19)23)7-18-20(14)5-6-21/h1-4,7,9,21H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGOADITAUMESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=NC3=C(C2=O)C=NN3CCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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